3,5-Dihydroxyadamantan-1-yl Methacrylate 3,5-Dihydroxyadamantan-1-yl Methacrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14050357
InChI: InChI=1S/C14H20O4/c1-9(2)11(15)18-14-5-10-3-12(16,7-14)6-13(17,4-10)8-14/h10,16-17H,1,3-8H2,2H3
SMILES:
Molecular Formula: C14H20O4
Molecular Weight: 252.31 g/mol

3,5-Dihydroxyadamantan-1-yl Methacrylate

CAS No.:

Cat. No.: VC14050357

Molecular Formula: C14H20O4

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dihydroxyadamantan-1-yl Methacrylate -

Specification

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
IUPAC Name (3,5-dihydroxy-1-adamantyl) 2-methylprop-2-enoate
Standard InChI InChI=1S/C14H20O4/c1-9(2)11(15)18-14-5-10-3-12(16,7-14)6-13(17,4-10)8-14/h10,16-17H,1,3-8H2,2H3
Standard InChI Key HFLCKUMNXPOLSN-UHFFFAOYSA-N
Canonical SMILES CC(=C)C(=O)OC12CC3CC(C1)(CC(C3)(C2)O)O

Introduction

Molecular Structure and Stereochemical Features

Core Adamantane Framework

The adamantane backbone in 3,5-Dihydroxyadamantan-1-yl Methacrylate is a diamondoid hydrocarbon known for its high symmetry and thermal stability. The adamantane system consists of four cyclohexane rings arranged in a chair conformation, creating a rigid, three-dimensional cage structure . This configuration imparts exceptional mechanical strength and resistance to thermal degradation, making it advantageous for polymer matrices subjected to extreme conditions.

Functional Group Arrangement

The methacrylate group is esterified to the 1-position of the adamantane core, while hydroxyl groups occupy the 3 and 5 positions. The stereochemistry of these substituents is critical: the hydroxyl groups adopt equatorial positions relative to the adamantane cage, as evidenced by the SMILES notation CC(=C)C(=O)OC12CC3C[C@](O)(C[C@](O)(C3)C1)C2\text{CC(=C)C(=O)OC12CC3C[C@](O)(C[C@](O)(C3)C1)C2} . This spatial arrangement enhances hydrogen-bonding interactions, influencing solubility and polymerization kinetics.

Table 1: Key Structural Attributes

PropertyValue/DescriptionSource
Molecular FormulaC14H20O4\text{C}_{14}\text{H}_{20}\text{O}_{4}
Molecular Weight252.31 g/mol
Stereochemistry(3R,5S)-dihydroxyadamantane configuration
Functional GroupsMethacrylate ester, two hydroxyl groups

Synthesis and Manufacturing

Reaction Pathway

The synthesis typically involves a dehydration-condensation reaction between 3,5-dihydroxyadamantane and methacrylic acid under acidic catalysis. The process proceeds via nucleophilic acyl substitution, where the hydroxyl group at the 1-position of adamantane attacks the carbonyl carbon of methacrylic acid, yielding the ester linkage.

3,5-Dihydroxyadamantane+Methacrylic AcidH+3,5-Dihydroxyadamantan-1-yl Methacrylate+H2O\text{3,5-Dihydroxyadamantane} + \text{Methacrylic Acid} \xrightarrow{\text{H}^+} \text{3,5-Dihydroxyadamantan-1-yl Methacrylate} + \text{H}_2\text{O}

Side reactions, such as di-esterification or adamantane ring oxidation, are minimized using controlled stoichiometry and low-temperature conditions.

Industrial-Scale Production

Suppliers such as ChemExpress offer bulk quantities (e.g., 10 kg batches) of the compound, indicating its commercial viability . Purification is achieved via recrystallization from polar aprotic solvents like dimethylformamide (DMF), followed by column chromatography to isolate the desired stereoisomer .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound’s adamantane core confers a high melting point (~180–190°C) and thermal stability up to 300°C. Its solubility profile is solvent-dependent:

  • Polar solvents: Moderate solubility in ethanol and acetone due to hydrogen bonding with hydroxyl groups.

  • Non-polar solvents: Limited solubility in hexane or toluene.

Reactivity in Polymerization

The methacrylate group undergoes radical-initiated polymerization upon exposure to UV light or thermal initiators like azobisisobutyronitrile (AIBN) . The reaction mechanism involves:

  • Initiation: AIBN decomposes to generate free radicals.

  • Propagation: Radicals attack the methacrylate double bond, forming polymer chains.

  • Termination: Chain growth ceases via radical recombination or disproportionation.

The hydroxyl groups remain inert during polymerization but contribute to post-polymerization crosslinking via esterification or urethane formation.

Table 2: Key Physicochemical Data

PropertyValueSource
XLogP3-AA (LogP)1.1
Hydrogen Bond Donors2
Topological Polar Surface Area66.8 Ų
Rotatable Bonds3

Applications in Advanced Materials

Photoresists for Semiconductor Lithography

The compound’s rigidity and UV reactivity make it ideal for chemically amplified photoresists used in extreme ultraviolet (EUV) lithography. Upon UV exposure, the methacrylate groups polymerize, creating a patterned resist layer with sub-10 nm resolution. Adamantane’s hydrophobicity also reduces water uptake, enhancing etch resistance during semiconductor fabrication.

High-Performance Coatings

Incorporating 3,5-Dihydroxyadamantan-1-yl Methacrylate into acrylic coatings improves scratch resistance and thermal durability. Automotive clear coats derived from this compound exhibit 2× higher hardness than conventional formulations.

Biomedical Adhesives

Future Research Directions

  • Copolymer Development: Blending with fluorinated monomers to enhance hydrophobicity.

  • Biocompatibility Studies: Assessing cytotoxicity for biomedical applications.

  • Green Synthesis: Exploring enzymatic catalysis to reduce acid waste.

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